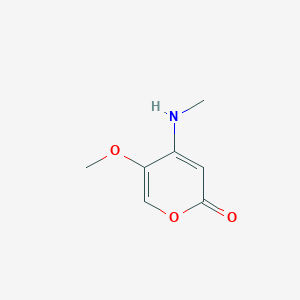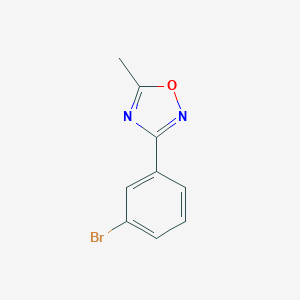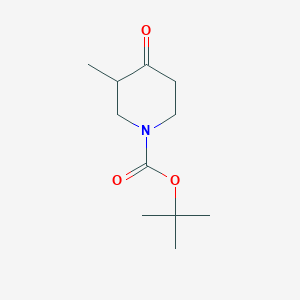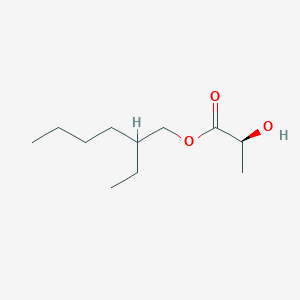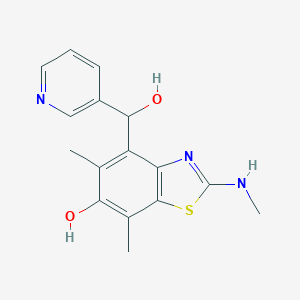![molecular formula C9H16O B064084 1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone CAS No. 177316-73-3](/img/structure/B64084.png)
1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is commonly used in the synthesis of various organic molecules and has been found to have several biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone is not well understood. However, studies have shown that this compound has several biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties and has been used in the development of new drugs for the treatment of various diseases.
Biochemical And Physiological Effects
1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it an ideal candidate for the development of new drugs for the treatment of various diseases. This compound has also been found to have antioxidant properties, which could be useful in the development of new drugs for the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
The use of 1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone in lab experiments has several advantages. This compound is readily available and can be synthesized in high purity. It is also relatively easy to handle and has a low toxicity profile, making it safe to use in lab experiments. However, there are also some limitations to the use of this compound in lab experiments. Its unique chemical properties make it difficult to use in some reactions, and it may not be suitable for use in certain experimental conditions.
Future Directions
There are several future directions for the study of 1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone. One area of interest is the development of new drugs for the treatment of various diseases. The anti-inflammatory, analgesic, and antioxidant properties of this compound make it an ideal candidate for the development of new drugs for the treatment of these diseases. Another area of interest is the study of the mechanism of action of this compound. Further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action. Additionally, the synthesis of new compounds based on the chemical structure of 1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is commonly used in the synthesis of various organic molecules and has been found to have several biochemical and physiological effects. The synthesis of this compound has been extensively studied, and several modifications have been proposed to improve the yield and purity of the product. There are several future directions for the study of this compound, including the development of new drugs for the treatment of various diseases and the study of its mechanism of action.
Synthesis Methods
The synthesis of 1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone involves the reaction of cyclobutanone with isobutyraldehyde in the presence of a catalyst. The reaction is carried out under mild conditions and yields the desired product in high purity. The synthesis of this compound has been extensively studied, and several modifications have been proposed to improve the yield and purity of the product.
Scientific Research Applications
1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone has been used in a wide range of scientific research applications. This compound is commonly used in the synthesis of various organic molecules, including chiral compounds, pharmaceuticals, and agrochemicals. The unique chemical properties of this compound make it an ideal candidate for use in organic synthesis.
properties
CAS RN |
177316-73-3 |
|---|---|
Product Name |
1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone |
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-[(1S,3R)-2,2,3-trimethylcyclobutyl]ethanone |
InChI |
InChI=1S/C9H16O/c1-6-5-8(7(2)10)9(6,3)4/h6,8H,5H2,1-4H3/t6-,8-/m1/s1 |
InChI Key |
HCXMYUFLJJOXHZ-HTRCEHHLSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C1(C)C)C(=O)C |
SMILES |
CC1CC(C1(C)C)C(=O)C |
Canonical SMILES |
CC1CC(C1(C)C)C(=O)C |
synonyms |
Ethanone, 1-(2,2,3-trimethylcyclobutyl)-, (1S-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)
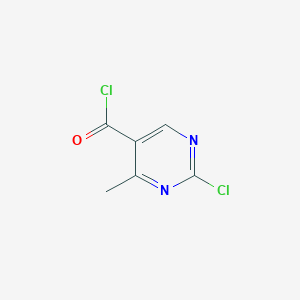
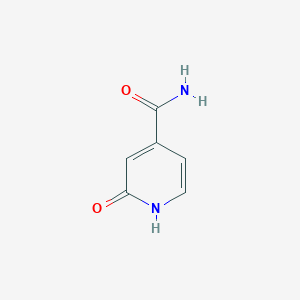
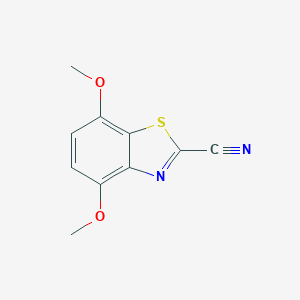
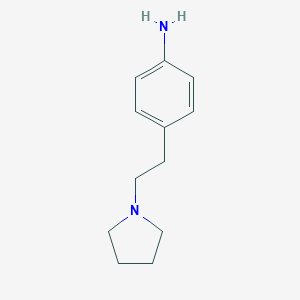

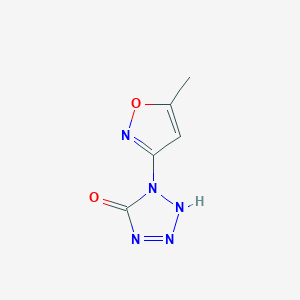
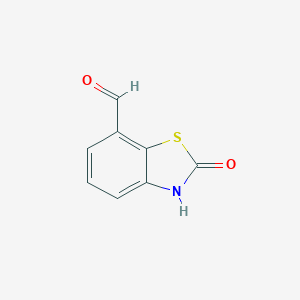
![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)
